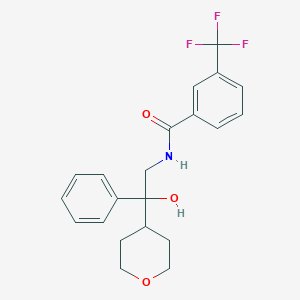

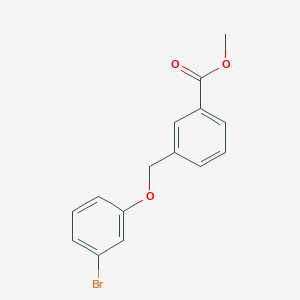

![molecular formula C20H18N4O2 B2926165 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide CAS No. 1795086-50-8](/img/structure/B2926165.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide” is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The synthesis of 2-aminobenzoxazole derivatives, which are similar to the compound , has been reported using acetic acid as an electrolyte under electrochemical conditions . This method is cleaner with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable and having a broad substrate scope .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . Molecular docking studies can also be carried out to predict the binding affinity of the synthesized benzoxazole derivatives with certain proteins .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, one-pot synthesis of 2-aminobenzoxazole derivatives has been reported using acetic acid as an electrolyte under electrochemical conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Research into the synthesis and reactivity of N,N′-linked biazoles and related systems has provided insights into nucleophilic substitution reactions, where the pyrrolyl nucleus demonstrates specific reactivity patterns. These studies underline the compound's utility in synthesizing benzimidazoles and pyrazoles, offering pathways for creating novel molecules with potential catalytic and pharmaceutical applications (Castellanos et al., 1985).

Antitumor Activity

A series of cyano- and amidinobenzothiazole derivatives have been synthesized, demonstrating significant antiproliferative effects on tumor cell lines. These findings highlight the potential of such compounds in developing new antitumor agents, emphasizing the critical role of molecular polarizability and the distribution of pharmacophores (Ćaleta et al., 2009).

Neuropharmacology

Investigations into dopamine D-2 receptor ligands have led to the development of radioligands with potential applications in neuropharmacology. These studies provide a foundation for noninvasive visualization studies of dopamine D-2 receptor sites, contributing to our understanding of neurological conditions and the development of targeted therapies (de Paulis et al., 1988).

Organic Synthesis and Catalysis

The creation of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes illustrates the use of similar compounds in catalyzing arylation of (benzo)oxazoles. These findings underscore the utility of these complexes in organic synthesis, offering efficient and selective methods for forming carbon-heteroatom bonds (Chen & Yang, 2018).

Insecticidal Properties

Research into heterocycles incorporating a thiadiazole moiety against cotton leafworm demonstrates the potential of these compounds in developing new insecticides. This work highlights the importance of synthetic chemistry in addressing agricultural challenges by providing new tools for pest management (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-12-14-5-3-6-15(11-14)19(25)22-13-16-7-4-10-24(16)20-23-17-8-1-2-9-18(17)26-20/h1-3,5-6,8-9,11,16H,4,7,10,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCFYKZWOKNFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)

![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)